4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a sequence of reactions. Starting with aniline , subsequent steps include the use of trifluoroacetic anhydride and sulfonyl chloride . The newly synthesized compounds are characterized through spectral analysis. Notably, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (designated as 6b) exhibits the highest antibacterial activity .
Molecular Structure Analysis
The molecular formula of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is C₁₃H₁₁F₃N₂O₂S . It consists of a benzene ring with an attached sulfonamide group. The trifluoromethyl group enhances its lipophilicity and influences its biological properties .
Scientific Research Applications
Synthesis and Characterization in Sulfonamide Derivatives Research conducted by Demircioğlu et al. (2018) involved the synthesis of sulfonamide derivatives, including Schiff base ligands containing aromatic sulfonamide fragments. These compounds were characterized using spectroscopic techniques, X-ray diffraction, and antimicrobial activity assessments. The study highlights the significance of these derivatives in antimicrobial applications (Demircioğlu et al., 2018).
Enzyme Inhibition and Biochemical Evaluation The work by Röver et al. (1997) explored N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This study is significant for understanding the biochemical properties of these compounds and their potential role in inhibiting specific enzymes (Röver et al., 1997).
Investigation of Pharmacokinetics and Bioavailability Stearns et al. (2002) examined the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist. This research is crucial for understanding the absorption, distribution, metabolism, and excretion of such compounds in biological systems (Stearns et al., 2002).
Synthesis and Biological Evaluation as Phospholipase A2 Inhibitors Oinuma et al. (1991) synthesized and evaluated a series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. This study provides insights into the therapeutic potential of these compounds in inhibiting specific enzymes linked to certain diseases (Oinuma et al., 1991).
Antimicrobial Activity in Novel Sulfonamide Derivatives El-Gaby et al. (2018) prepared a series of sulfonamide derivatives and assessed their antimicrobial activity. The study emphasizes the role of these compounds in combating microbial infections (El-Gaby et al., 2018).
Carbonic Anhydrase Inhibition for Glaucoma Treatment Nocentini et al. (2016) synthesized benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, which showed significant inhibition of human carbonic anhydrase isoforms. This research has implications for the development of treatments for glaucoma (Nocentini et al., 2016).
Photodynamic Therapy Applications in Cancer Treatment Pişkin et al. (2020) discussed the synthesis and characterization of new benzenesulfonamide derivative groups, emphasizing their potential use as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are generally known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria, leading to a disruption in bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of many drugs .
Biochemical Analysis
Biochemical Properties
They are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for DNA replication .
Cellular Effects
Sulfonamides are known to have an impact on cell function by inhibiting bacterial growth . They do this by preventing the synthesis of folic acid, which is necessary for DNA replication .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, preventing the synthesis of folic acid, a crucial component for DNA replication .
Properties
IUPAC Name |
4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-1-2-4-12(11)18-21(19,20)10-7-5-9(17)6-8-10/h1-8,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHUJTCCBMWDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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